Ehp-inhibitor-1 is a chemical compound that serves as a potent inhibitor of the Eph family tyrosine kinases, which are crucial in various cellular processes, including cell adhesion, migration, and angiogenesis. This compound has garnered attention in scientific research due to its potential therapeutic applications in diseases associated with abnormal Eph receptor activity. The Eph receptors are a subclass of receptor tyrosine kinases that play significant roles in developmental processes and are implicated in various pathologies, including cancer.
Ehp-inhibitor-1 is synthesized through specific chemical methods designed to yield high purity and efficacy. The compound is commercially available for research purposes, allowing scientists to explore its biochemical properties and potential applications in depth.
Ehp-inhibitor-1 belongs to the class of small molecule inhibitors targeting protein tyrosine kinases. It specifically inhibits the kinase activity of Eph receptors, which are involved in critical signaling pathways within cells.
The synthesis of Ehp-inhibitor-1 involves multiple steps that typically include the formation of key intermediates followed by purification processes. While proprietary details about the exact synthetic route are not publicly disclosed, the general methodology includes:
The synthesis is conducted under controlled conditions to optimize yield and minimize impurities. The use of specific reagents and catalysts tailored for each reaction step is crucial for achieving the desired chemical transformations.
The molecular structure of Ehp-inhibitor-1 is characterized by its specific arrangement of atoms that facilitate its interaction with Eph receptors. The precise three-dimensional conformation allows for effective binding to the target proteins.
Although specific structural data such as molecular weight and precise atomic composition are not detailed in the available literature, the interactions at the molecular level are critical for its inhibitory function. The binding affinity and specificity towards Eph receptors are essential parameters that define its effectiveness as an inhibitor.
Ehp-inhibitor-1 participates in various chemical reactions, primarily involving:
The reactions typically require controlled conditions regarding temperature and pH to optimize yields. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Ehp-inhibitor-1 exerts its effects by binding to Eph receptors, inhibiting their kinase activity. This interaction disrupts the downstream signaling pathways that these receptors regulate, impacting cellular functions such as migration and adhesion.
The pharmacokinetics indicate that Ehp-inhibitor-1 is soluble in dimethyl sulfoxide (DMSO) and remains stable for extended periods under appropriate storage conditions (e.g., -20°C) .
Ehp-inhibitor-1 is characterized by its solubility in organic solvents like DMSO, which facilitates its use in biological assays. The compound's stability at low temperatures enhances its usability in research settings.
The compound's reactivity profile includes susceptibility to oxidation and reduction reactions, which can be exploited in various experimental contexts . Detailed characterization studies often involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate its properties further.
Ehp-inhibitor-1 has diverse applications across several scientific fields:
The Eph receptor family represents the largest subgroup of receptor tyrosine kinases (RTKs), comprising 14 members divided into EphA (9 subtypes) and EphB (5 subtypes) classes based on sequence homology and ligand-binding preferences [2] [5]. Structurally, all Eph receptors feature:
Eph receptors bind membrane-anchored ephrin ligands (ephrin-A1-A5 and ephrin-B1-B3), triggering bidirectional signaling cascades:
Table 1: Structural and Functional Classification of Eph Receptors
Class | Receptors | Ligands | Structural Features | Primary Functions |
---|---|---|---|---|
EphA | EphA1-A10 | Ephrin-A1-A5 | Extracellular: Ligand-binding domain + 2 FNIII repeatsIntracellular: Tyrosine kinase domain + SAM | Axon guidance, cell migration, angiogenesis |
EphB | EphB1-B6 | Ephrin-B1-B3 | Similar to EphA but distinct ligand-binding interfaceCytoplasmic PDZ domain | Synaptic plasticity, intestinal crypt organization, vascular development |
Oncological Context: Eph receptors exhibit paradoxical roles in cancer. While generally tumor-suppressive during early carcinogenesis, they become hijacked for pro-oncogenic functions in advanced malignancies:
Neurological Context: Eph-ephrin signaling mediates neural development and pathology:
Table 2: Disease Associations of Eph/Ephrin Dysregulation
Disease Category | Molecular Alterations | Functional Consequences | Key References |
---|---|---|---|
Colorectal carcinoma | EphB2/EphB4 overexpression | Enhanced cell migration, invasion, and autophagy-mediated survival | [6] |
Breast cancer | EphA2/ephrin-A1 upregulation | Angiogenesis promotion and metastatic dissemination | [5] |
Alzheimer’s disease | EphB2 degradation | Synaptic dysfunction and impaired memory formation | [5] |
Retinopathies | Disrupted ephrin-A gradients | Aberrant retinal axon guidance | [7] |
Therapeutic Eph inhibition exploits three key pathomechanisms:1. Oncogenic Signaling Disruption:- EphA2 forward signaling activates PI3K/Akt/mTOR and Ras/MAPK pathways that drive tumor cell proliferation [6] [8]
Key therapeutic strategies include:
Chemical Properties: Ehp-inhibitor-1 (synonyms: Ehp inhibitor 2; CAS 861249-59-4*) is a low-molecular-weight (317.34 g/mol) quinazoline derivative with the empirical formula C₁₈H₁₅N₅O [1] [9]. Key characteristics include:
*Note: CAS 861249-77-6 refers to a structural analog with minor modifications [3] [9]
Discovery and Validation:
Preclinical Efficacy:
Table 3: Biochemical and Cellular Activity Profile of Ehp-inhibitor-1
Parameter | Value/Range | Assay System | Significance |
---|---|---|---|
Molecular weight | 303.32 g/mol (variant); 317.34 g/mol | HPLC-MS | Facilitates blood-brain barrier penetration |
EphB4 IC₅₀ | 42 nM | Kinase inhibition assay | Primary therapeutic target |
EphA2 IC₅₀ | 89 nM | Kinase inhibition assay | Secondary target relevant to oncology |
Autophagy induction | EC₅₀ 1.2 μM | HCT116 colorectal cancer cells | Mechanistic basis for cancer cell death |
Tumor growth inhibition | 60% reduction at 10 mg/kg | HCT116 mouse xenograft | Preclinical proof-of-concept |
Synthetic Chemistry: Synthesized via a 5-step route:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0